molecular formula C13H18N2O2 B13443326 1-(4-Ethoxycarbonylphenyl)piperazine-d8

1-(4-Ethoxycarbonylphenyl)piperazine-d8

Cat. No.: B13443326
M. Wt: 242.34 g/mol
InChI Key: OQEHTFFLOHTFSB-UFBJYANTSA-N
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Description

Overview of Deuterium (B1214612) Isotopic Labeling in Organic Chemistry

Deuterium isotopic labeling is a technique in which one or more hydrogen atoms in a molecule are replaced by deuterium, a stable isotope of hydrogen with an additional neutron. This substitution results in a molecule with a slightly higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart. The key advantage of deuterium labeling lies in the ability to distinguish the labeled molecule from its endogenous or non-labeled analogues using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction is fundamental to a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative assays. The replacement of hydrogen with deuterium can also lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes and enhancing the stability of drug candidates.

Significance of Piperazine (B1678402) Core Structures in Academic Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. Its presence in numerous biologically active compounds is a testament to its favorable physicochemical properties. The piperazine moiety can improve aqueous solubility and oral bioavailability of drug candidates. Furthermore, the two nitrogen atoms provide sites for chemical modification, allowing for the synthesis of diverse libraries of compounds with a wide range of pharmacological activities. Piperazine derivatives have been successfully developed as anticancer, antipsychotic, antihistamine, and anti-inflammatory agents, among others. This versatility makes the piperazine core a frequent target for chemical exploration and drug discovery efforts.

Contextualization of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 (B565591) within Deuterated Compound Libraries

This compound is a specific example of a deuterated piperazine derivative that combines the benefits of isotopic labeling with the valuable piperazine scaffold. The "-d8" designation indicates that eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This high level of deuteration provides a significant mass shift, making it an excellent tool for mass spectrometry-based applications. Its primary documented role is as a key intermediate in the synthesis of deuterated analogues of pharmacologically active molecules, such as ABT-737-d8. As part of a library of deuterated compounds, it serves as a building block for creating stable isotope-labeled internal standards, which are crucial for the accurate quantification of drug candidates and their metabolites in complex biological matrices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

242.34 g/mol

IUPAC Name

ethyl 4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzoate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3/i7D2,8D2,9D2,10D2

InChI Key

OQEHTFFLOHTFSB-UFBJYANTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)C(=O)OCC)([2H])[2H])[2H]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for 1 4 Ethoxycarbonylphenyl Piperazine D8

Synthetic Routes to Piperazine (B1678402) Ring Systems with Deuterium (B1214612) Labeling

The synthesis of the deuterated piperazine-d8 ring is the foundational step for producing 1-(4-ethoxycarbonylphenyl)piperazine-d8 (B565591). The most common strategies involve the reduction of a suitable, non-deuterated precursor with a deuterium source.

One prevalent method is the reduction of piperazine-2,3,5,6-tetraone using a powerful deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) is frequently employed for this purpose. The reduction of the four carbonyl groups to methylene (B1212753) (CD₂) groups directly yields the fully deuterated piperazine-d8 ring.

Another approach involves the stepwise construction of the piperazine ring, which allows for the introduction of deuterium at specific stages. usask.ca For example, starting with a deuterated diamine precursor and cyclizing it with a non-deuterated two-carbon unit can build the ring system. However, for complete deuteration (perdeuteration) to achieve piperazine-d8, reduction of a cyclic imide or amide precursor is often more efficient. usask.ca The synthesis of piperazine-d8 hydrochloride is a key step, providing a stable and accessible starting material for further derivatization. researchgate.net

MethodPrecursorDeuterium SourceKey Advantage
Reductive AminationPiperazine-2,3,5,6-tetraoneLithium Aluminum Deuteride (LiAlD₄)High deuterium incorporation in a single step.
Stepwise CyclizationDeuterated EthylenediamineDihaloethaneControlled construction of the ring.
Reduction of Imides1-Methylpiperazine-3,5-dioneLithium Aluminum Deuteride (LiAlD₄)Yields analogues labelled on the piperazine ring. usask.ca

Approaches for Deuteration at Specific Positions within the Piperazine Moiety

While this compound implies full deuteration of the piperazine ring, synthetic strategies also exist for selective or site-specific deuterium labeling. Such approaches are crucial for mechanistic studies or for fine-tuning the kinetic isotope effect by deuterating only the metabolically vulnerable positions.

Catalytic hydrogen-deuterium (H/D) exchange is a powerful technique for regioselective deuteration. researchgate.net This method involves treating the piperazine derivative with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst (e.g., palladium, platinum, or iridium). The catalyst facilitates the exchange of specific hydrogen atoms for deuterium. The selectivity of the exchange is governed by the catalyst, the reaction conditions, and the electronic and steric properties of the substrate.

Stepwise synthesis offers another level of control. By building the piperazine ring from smaller, pre-deuterated fragments, one can ensure that deuterium is incorporated only at the desired locations. For instance, reducing an intermediate imide can introduce deuterium atoms specifically on the carbons adjacent to one of the nitrogen atoms. usask.ca This method provides precise control over the isotopic labeling pattern, which is essential for detailed metabolic investigation.

Challenges and Advances in Scalable Deuterated Compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of deuterated compounds presents significant challenges. nih.gov One of the primary hurdles is the cost and availability of deuterium sources. While deuterium oxide is the most economical source, many synthetic routes require more expensive reagents like deuterium gas or lithium aluminum deuteride. researchgate.netzeochem.com

Achieving and maintaining high isotopic purity on a large scale is another major challenge. digitellinc.com Incomplete reactions or side reactions can lead to a mixture of isotopologues (molecules that differ only in their isotopic composition), which can complicate downstream applications and regulatory approval. digitellinc.com Batch processes, which are common in laboratory settings, can be inefficient for scalable production due to equilibrium limitations in isotopic exchange reactions. llnl.gov

Recent advances aim to overcome these obstacles. The development of robust and highly active catalysts is a key area of research. For example, nanostructured iron catalysts have been shown to facilitate the selective deuteration of various organic molecules using inexpensive D₂O, a methodology that has been demonstrated on a kilogram scale. nih.gov The design of continuous flow processes is also being explored to improve efficiency and control over reaction conditions, thereby enhancing isotopic purity and yield. Integrating deuteration strategies early in the development process is becoming more common to optimize pharmacokinetic properties from the outset. nih.gov

Precursor Synthesis and Derivatization for this compound

The final step in the synthesis of the target compound is the coupling of the piperazine-d8 ring with the 4-ethoxycarbonylphenyl moiety. This is typically achieved through N-arylation, a class of reactions that forms a bond between a nitrogen atom and an aromatic ring. The primary precursors for this reaction are piperazine-d8 (often as a salt, like piperazine-d8 dihydrochloride) and a derivative of ethyl 4-aminobenzoate. lgcstandards.com

Several well-established catalytic cross-coupling reactions are suitable for this transformation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most versatile methods for N-arylation. It involves reacting piperazine-d8 with an aryl halide (e.g., ethyl 4-bromobenzoate (B14158574) or ethyl 4-chlorobenzoate) in the presence of a palladium catalyst and a suitable ligand. nih.gov

Ullmann Condensation: A classic method that uses a copper catalyst to couple an amine with an aryl halide. While it often requires higher temperatures than palladium-catalyzed methods, it remains a viable option. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is "activated" by electron-withdrawing groups. The ethoxycarbonyl group on the phenyl ring is activating, making a reaction with an aryl fluoride, such as ethyl 4-fluorobenzoate (B1226621), feasible. The reaction proceeds by the direct attack of the piperazine-d8 nucleophile on the aromatic ring. nih.govcore.ac.uk

A plausible synthetic route would involve reacting commercially available piperazine-d8 dihydrochloride (B599025) with ethyl 4-fluorobenzoate in the presence of a base (to free the amine) and a suitable solvent, likely at an elevated temperature, to yield this compound.

Purification and Isotopic Purity Assessment of Deuterated Piperazine Derivatives

After synthesis, rigorous purification and analysis are required to ensure the chemical and isotopic purity of this compound. Purification is typically achieved using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to remove unreacted starting materials and reaction byproducts. nih.gov

The assessment of the final product involves two distinct aspects: chemical purity and isotopic purity.

Chemical Purity: This refers to the absence of other chemical compounds and is commonly determined using HPLC with UV detection.

Isotopic Purity (or Isotopic Enrichment): This is a measure of the percentage of deuterium incorporated at the specified positions. It is a critical parameter for deuterated compounds and is determined using specialized analytical techniques. rsc.org

The primary methods for assessing isotopic purity are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

¹H NMR (Proton NMR): The absence or significant reduction of signals corresponding to the piperazine ring protons confirms high levels of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and location within the molecule.

¹³C NMR (Carbon-13 NMR): The signals for deuterated carbons are split into multiplets due to C-D coupling, providing further confirmation of deuteration at specific sites.

Together, HRMS and NMR provide a comprehensive evaluation of the final product, confirming its structural integrity, chemical purity, and the extent and location of deuterium incorporation. rsc.orgresearchgate.net

Analytical TechniqueInformation ProvidedKey Features
HPLC Chemical PurityQuantifies chemical impurities.
HRMS Isotopic Distribution, Isotopic EnrichmentRapid, highly sensitive, provides isotopologue ratios. nih.gov
¹H NMR Position and extent of deuterationConfirms deuteration by observing the disappearance of proton signals. rsc.org
²H NMR Position of DeuteriumDirectly detects deuterium atoms in the structure. rsc.org

Analytical Applications of 1 4 Ethoxycarbonylphenyl Piperazine D8 in Quantitative Chemical Analysis

Role as an Internal Standard in Mass Spectrometry-Based Assays

In mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), 1-(4-Ethoxycarbonylphenyl)piperazine-d8 (B565591) is an ideal internal standard (IS). The fundamental principle of using a stable isotope-labeled internal standard (SIL IS) is that it behaves almost identically to its non-deuterated counterpart (the analyte) throughout the entire analytical process, including sample preparation, chromatography, and ionization. researchgate.net Because the SIL IS is added to the sample at a known concentration at the beginning of the workflow, any loss of analyte during extraction or variability in instrument response can be corrected by monitoring the ratio of the analyte's signal to the internal standard's signal. longdom.org

Development and Validation of LC-MS Methods for Piperazine (B1678402) Derivatives

The development of robust LC-MS or LC-MS/MS methods for quantifying piperazine derivatives relies heavily on the use of deuterated internal standards like this compound. mdpi.com During method development, chromatographic conditions are optimized to achieve good separation of the target analyte from other matrix components. mdpi.com The mass spectrometer is tuned to detect specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard in a process called Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. mdpi.com

Method validation is performed to ensure the analytical method is reliable and reproducible. Key validation parameters assessed using the internal standard include linearity, range, limit of detection (LOD), limit of quantification (LOQ), and repeatability. mdpi.comnih.gov The use of a deuterated standard helps ensure that these parameters meet the stringent requirements of regulatory guidelines.

Table 1: Typical Validation Parameters for an LC-MS Method Using a Deuterated Piperazine Standard Data is illustrative and based on typical findings in validated methods for piperazine derivatives. mdpi.com

ParameterTypical Acceptance Criteria/Value
Linearity (Determination Coefficient, r²)≥ 0.99
Measuring Range1 - 1000 ng/mL
Limit of Detection (LOD)~0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)~0.5 - 1.0 ng/mL
Repeatability (Relative Standard Deviation, RSD)< 15%

Application in GC-MS/MS Methodologies for Target Analytes

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds, including certain piperazine derivatives. unodc.org In GC-MS, a deuterated internal standard such as this compound is essential for achieving accurate quantification. It corrects for potential variability in injection volume, derivatization efficiency (if required), and fluctuations in the ionization process within the mass spectrometer's source. asdlib.org The use of an internal standard is critical for ensuring that the results are consistent and reliable across different samples and analytical runs. hpst.cz Optimized GC-MS methods can successfully separate multiple piperazine analogs, and the inclusion of a deuterated standard for the target analyte ensures its confident identification and quantification. rsc.org

Minimization of Matrix Effects and Ion Suppression in Quantitative Analysis Using Isotopic Analogs

Matrix effects are a significant challenge in quantitative analysis, especially in bioanalytical applications using LC-MS/MS. longdom.org These effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. longdom.org This can cause inaccurate and unreliable quantification.

A deuterated internal standard like this compound is the most effective tool to compensate for these matrix effects. researchgate.net Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement at the same time. longdom.orgscispace.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects is normalized, leading to a more accurate measurement of the analyte's concentration. reddit.com While deuterated standards are highly effective, it is noted that they may not always provide perfect correction, particularly if chromatographic separation between the analyte and the standard occurs in a region of steep change in ion suppression. myadlm.org

Calibration Curve Generation and Quantification Strategies Utilizing Deuterated Standards

For quantification, a calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte. A fixed amount of the deuterated internal standard, this compound, is added to each standard, as well as to the unknown samples. lcms.cz The curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the concentration of the analyte. mdpi.com This ratio-based calibration corrects for variations in sample processing and instrument response.

The resulting calibration curve, typically fitted with a linear regression model, is then used to determine the concentration of the analyte in unknown samples based on their measured analyte-to-internal standard response ratios. mdpi.com This approach ensures high accuracy and precision in the final reported concentrations. mdpi.com

Table 2: Example of Calibration Curve Data for a Target Analyte Using this compound as an Internal Standard This table presents hypothetical data to illustrate the principle of ratio-based calibration.

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak Area (Constant)Peak Area Ratio (Analyte/IS)
1.01,520150,5000.0101
5.07,650151,2000.0506
25.038,100149,8000.2543
100.0155,000152,1001.0191
500.0749,500150,3004.9867
1000.01,510,000151,5009.9670

Chromatographic Co-elution Studies with Non-deuterated Analogs

Ideally, for perfect compensation of matrix effects, the deuterated internal standard should co-elute perfectly with its non-deuterated analog. scispace.com However, it is a known phenomenon that deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, an effect known as the "chromatographic isotope effect". nih.govnih.gov In reversed-phase liquid chromatography and gas chromatography, the deuterated compound often elutes slightly earlier. nih.govchromforum.org This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in intermolecular interactions with the chromatographic stationary phase.

Even with a small separation, the deuterated standard provides excellent correction as long as the elution times are very close and the matrix effect is consistent across the narrow elution window. researchgate.net Studies on other deuterated piperazine derivatives have shown these small shifts in retention time. nih.govresearchgate.net

Table 3: Illustrative Retention Time Comparison for Piperazine Derivatives and Their Deuterated Analogs in LC-MS Data adapted from a study on other piperazine derivatives to illustrate the isotope effect. researchgate.net

CompoundRetention Time (min)Deuterated AnalogRetention Time (min)Difference (min)
BZP1.182BZP-d71.102-0.080
mCPP6.141mCPP-d86.108-0.033
TFMPP6.732TFMPP-d46.721-0.011

Assessment of Analytical Method Precision and Accuracy with Deuterated Standards

The ultimate goal of using a deuterated internal standard like this compound is to improve the precision and accuracy of the quantitative method. scispace.com Precision refers to the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of a measured value to the true value and is expressed as the percent relative error (%RE).

By compensating for random and systematic errors that can occur during sample handling and analysis, the internal standard ensures that the method is both precise and accurate. lcms.cz During method validation, precision and accuracy are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. The use of a SIL IS is considered the best practice to meet the stringent acceptance criteria for precision and accuracy required by regulatory bodies. scispace.com

Table 4: Typical Bioanalytical Method Validation Acceptance Criteria for Precision and Accuracy

ParameterConcentration LevelAcceptance Criterion
Precision (RSD%)Low, Medium, High QC≤ 15%
Lower Limit of Quantification (LLOQ)≤ 20%
Accuracy (%RE)Low, Medium, High QCWithin ±15% of the nominal value
Lower Limit of Quantification (LLOQ)Within ±20% of the nominal value

Research Applications in Metabolism and Pharmacokinetic Studies

Investigation of Metabolic Stability of Piperazine (B1678402) Derivatives using Deuterated Analogs

The piperazine ring is a common motif in many pharmaceuticals but can be susceptible to metabolic breakdown, primarily through oxidation by cytochrome P450 (CYP) enzymes. core.ac.uk Investigating the metabolic stability of such compounds is a key step in drug development. Deuterated analogs like 1-(4-Ethoxycarbonylphenyl)piperazine-d8 (B565591) are valuable tools for this purpose. nih.govwikipedia.org The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. wikipedia.org

This increased bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction that involves the cleavage of this bond is slowed down. mdpi.comnih.gov If the oxidation of the piperazine ring is a rate-limiting step in the metabolism of the parent compound, the deuterated analog will be metabolized more slowly. wikipedia.orgwikipedia.org By incubating both the deuterated and non-deuterated compounds with liver microsomes (which contain CYP enzymes) and comparing their rates of disappearance, researchers can quantify the improvement in metabolic stability. nih.govasianpubs.org This information helps in predicting the in vivo half-life of a drug and can guide the strategic placement of deuterium in a final drug candidate to enhance its metabolic robustness. google.com

ParameterNon-Deuterated AnalogDeuterated Analog (d8)Implication
Bond Strength C-H (Standard)C-D (Stronger)Higher energy required to break C-D bond wikipedia.org
Metabolic Rate FasterSlower (due to KIE)Potential for increased half-life in vivo google.com
Metabolite Profile Standard distributionMay be altered; reduced rate of piperazine ring oxidation researchgate.netCan reduce formation of specific metabolites

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to understanding the pharmacokinetic profile of a drug. mdpi.comportlandpress.com Deuterium-labeled compounds, including this compound, have become indispensable in this area of research. mdpi.com The use of stable isotope labels allows for a more precise characterization of a drug's disposition in the body. mdpi.com

In a typical ADME study, the deuterated compound can be administered to animal models, and its journey through the body is tracked over time. researchgate.net Key applications include:

Bioavailability Studies: By administering an oral dose of the deuterated compound and an intravenous dose of the non-deuterated compound, researchers can accurately determine the fraction of the drug that reaches systemic circulation.

Mass Balance Studies: These studies aim to account for the complete disposition of the administered dose. Using a labeled compound ensures that all metabolites, whether in plasma, urine, or feces, can be detected and quantified, providing a full picture of the drug's excretion pathways. mdpi.com

Tissue Distribution: Autoradiography or mass spectrometry imaging can be used to visualize the distribution of the deuterated compound in various tissues and organs, identifying potential sites of accumulation.

The clear analytical distinction provided by the deuterium label enhances the accuracy and reliability of ADME data, which is critical for regulatory submissions and for understanding how a drug will behave in humans. portlandpress.com

Use as a Labeled Intermediate for Downstream Drug Development Research (e.g., ABT-737)

Pharmaceutical intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). Labeled intermediates like this compound are highly valuable in drug development. The piperazine scaffold is a privileged structure found in numerous approved drugs due to its favorable physicochemical properties and versatile biological activities. asianpubs.org

Complex molecules such as the Bcl-2 inhibitor ABT-737 and its orally bioavailable analog Navitoclax (ABT-263) feature a substituted piperazine ring as a core structural element. nih.govportlandpress.com While the exact synthetic pathway for these specific drugs may utilize different precursors, the synthesis of many complex piperazine-containing drugs often involves coupling a piperazine intermediate with other molecular fragments. nih.govasianpubs.org

Using a deuterated intermediate like this compound in the synthesis of a final drug candidate offers several advantages:

Metabolic Stability: If the piperazine ring is a known site of metabolism, incorporating a deuterated version from the start can build metabolic stability directly into the final molecule. nih.gov

Tracer for Synthesis: The deuterium label can help in tracking the efficiency of synthetic steps and identifying byproducts.

Early ADME Profiling: The resulting deuterated API can be used directly in early-stage ADME and pharmacokinetic studies, saving time and resources. mdpi.com

Therefore, labeled intermediates are crucial tools that bridge synthetic chemistry and drug metabolism research, facilitating the development of more robust and well-characterized drug candidates.

Assessment of Isotope Effects on Enzyme-Mediated Biotransformation

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. nih.gov For deuterium, the primary KIE occurs when a C-H bond being cleaved in the rate-determining step of a reaction is replaced by a C-D bond. mdpi.com Because the C-D bond is stronger, its cleavage is slower, resulting in a reduced reaction rate. nih.gov

By comparing the rate of metabolism of 1-(4-Ethoxycarbonylphenyl)piperazine with its d8 analog, researchers can determine if the cleavage of a C-H bond on the piperazine ring is a rate-limiting step in its biotransformation. A significant KIE (typically a ratio of rates, kH/kD, greater than 2) provides strong evidence that this bond cleavage is mechanistically important for the enzyme, often a cytochrome P450. This information is valuable for:

Understanding Enzyme Mechanisms: Elucidating the specific steps involved in how an enzyme metabolizes a drug.

Predicting Drug-Drug Interactions: Understanding which enzymes are responsible for metabolism can help predict interactions with other drugs.

Guiding Drug Design: If a significant KIE is observed, it confirms that deuteration at that site is an effective strategy to slow metabolism and improve the drug's pharmacokinetic profile.

KIE Value (kH/kD)InterpretationImplication for Drug Design
~ 1 C-H bond cleavage is not the rate-limiting step.Deuteration at this site is unlikely to improve metabolic stability.
> 2 C-H bond cleavage is at least partially rate-limiting. mdpi.comDeuteration at this site is a viable strategy to slow metabolism.
>> 7 May indicate quantum tunneling effects in the H-transfer step.Confirms C-H bond cleavage is central to the metabolic process.

In Vitro Metabolism Studies with Deuterated Compounds

In vitro metabolism studies are essential for the early assessment of a drug candidate's metabolic properties, providing a faster and more controlled environment than in vivo experiments. asianpubs.org These studies typically use biological systems such as liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes. core.ac.uk

The use of deuterated compounds like this compound in these assays offers enhanced precision and clarity. In a common experimental setup, both the deuterated and non-deuterated compounds are incubated with liver microsomes. asianpubs.org The rate of disappearance of the parent compound and the rate of formation of metabolites are measured over time by LC-MS (Liquid Chromatography-Mass Spectrometry).

Key advantages of using deuterated compounds in this context include:

Clear Metabolite Identification: The unique mass signature of deuterated metabolites makes them easy to detect and distinguish from background noise or metabolites from the non-deuterated version. researchgate.net

Metabolic Switching Analysis: When a specific metabolic site is blocked by deuteration, the enzymatic machinery may shift to metabolize other parts of the molecule ("metabolic switching"). researchgate.net Comparing the metabolite profiles of the deuterated and non-deuterated compounds allows researchers to identify these alternative pathways. researchgate.net

Intrinsic Clearance Determination: These studies allow for the calculation of intrinsic clearance, a measure of the metabolic capacity of the liver for a specific compound. Comparing the intrinsic clearance of deuterated and non-deuterated analogs directly quantifies the impact of deuteration on metabolic stability.

These in vitro findings are crucial for selecting the most promising drug candidates for further development and for predicting their metabolic behavior in vivo. asianpubs.org

Advanced Spectroscopic Characterization for Structural Elucidation and Isotopic Purity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation (¹H, ¹³C, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (B1214612) (²H) NMR provides definitive evidence of successful deuteration and structural integrity.

¹H NMR: In the ¹H NMR spectrum of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 (B565591), the most significant observation would be the absence of signals corresponding to the piperazine (B1678402) ring protons. In the non-deuterated analogue, these protons typically appear as multiplets in the approximate range of 3.0-4.0 ppm. rsc.org The deuteration of all eight positions on the piperazine ring leads to the disappearance of these proton signals, providing strong evidence for the location of the isotopic labels. The remaining signals for the ethoxycarbonyl and phenyl groups would be expected to remain, confirming the rest of the molecule's structure.

¹³C NMR: The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule. For this compound, the carbon signals of the phenyl and ethoxycarbonyl groups would be observed at chemical shifts similar to the non-deuterated compound. However, the signals for the deuterated piperazine carbons would be significantly affected. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), these carbon signals would appear as multiplets (typically triplets for -CD2- groups) and may be broader and less intense compared to their protonated counterparts. This change in multiplicity and the presence of C-D coupling serves as further confirmation of deuteration. researchgate.net

²H NMR: Deuterium (²H) NMR is a direct method to confirm the presence and location of deuterium atoms in a molecule. wikipedia.org A ²H NMR spectrum of this compound would show a distinct resonance peak corresponding to the deuterium nuclei on the piperazine ring. Since deuterium NMR is highly specific to the ²H isotope, its presence provides unequivocal proof of successful labeling. wikipedia.org The chemical shift in the ²H spectrum is analogous to that in the ¹H spectrum, further helping to confirm the position of deuteration.

NucleusExpected Observation for this compoundPurpose
¹HAbsence of signals for piperazine protons. Signals for phenyl and ethoxycarbonyl protons remain.Confirms deuteration site by signal disappearance.
¹³CSignals for deuterated carbons appear as multiplets with reduced intensity.Confirms carbon skeleton and deuteration via C-D coupling.
²HPresence of a strong signal in the piperazine region.Directly detects the presence of deuterium. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound, the expected molecular formula is C₁₃H₁₀D₈N₂O₂. The theoretical monoisotopic mass of its protonated form, [M+H]⁺, would be calculated based on the precise masses of the isotopes (including deuterium). This experimental value from HRMS analysis would be compared to the theoretical value to confirm the elemental composition and, by extension, the successful incorporation of eight deuterium atoms. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to determine the purity of the compound and to analyze its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak ([M+H]⁺) at m/z 243.3, which is 8 mass units higher than its non-deuterated counterpart (m/z 235.3), confirming the presence of the eight deuterium atoms. pharmaffiliates.com

The fragmentation pattern provides structural information. In phenylpiperazine compounds, common fragmentation pathways involve cleavage of the C-N bonds of the piperazine ring and the bond between the piperazine and phenyl rings. xml-journal.netnih.govresearchgate.net For the d8 analogue, fragments containing the piperazine ring would be 8 mass units heavier than the corresponding fragments of the non-deuterated compound. For instance, a characteristic fragment resulting from the cleavage within the piperazine ring would be observed at a higher m/z value, confirming that the deuterium labels are on the piperazine moiety. xml-journal.netnih.gov

TechniqueInformation ObtainedExpected Result for this compound
HRMSAccurate mass and elemental formulaExperimental mass matches theoretical mass for C₁₃H₁₀D₈N₂O₂. mdpi.com
LC-MSMolecular weight and fragmentation pattern[M+H]⁺ ion at m/z 243.3. Fragments containing the piperazine ring are shifted by +8 amu. pharmaffiliates.comxml-journal.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Verification

Vibrational and electronic spectroscopy methods like IR and UV-Vis provide complementary information for structural verification.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the ester carbonyl group (C=O stretch) typically around 1700-1725 cm⁻¹, the C-O stretch around 1250-1300 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and C-N stretching vibrations. niscpr.res.invscht.cz A key feature for this deuterated compound would be the presence of C-D stretching bands, which appear at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretching bands (around 2850-3000 cm⁻¹) they replace. dergipark.org.tr The observation of these C-D bands and the corresponding reduction or absence of the aliphatic C-H stretching bands for the piperazine ring confirms deuteration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The piperazine ring itself does not significantly absorb UV light. researchgate.net The UV absorption of this compound is primarily determined by the 4-ethoxycarbonylphenyl chromophore. One would expect to observe absorption maxima characteristic of this substituted benzene (B151609) ring system. Deuteration of the piperazine ring is not expected to significantly alter the UV-Vis spectrum, as it is electronically isolated from the phenyl chromophore. Therefore, the UV-Vis spectrum serves to confirm the presence of the aromatic portion of the molecule. researchgate.netmu-varna.bg

SpectroscopyKey Functional Group/ChromophoreExpected Wavenumber (cm⁻¹)/Wavelength (nm)
IRC=O (Ester)~1700-1725 cm⁻¹
C-O (Ester)~1250-1300 cm⁻¹
Aromatic C-H>3000 cm⁻¹
Aliphatic C-D~2100-2250 cm⁻¹ dergipark.org.tr
UV-Vis4-EthoxycarbonylphenylCharacteristic aromatic absorption bands. researchgate.net

Computational Chemistry and Modeling of Deuterated Piperazine Derivatives

Theoretical Studies of Isotope Effects on Molecular Properties

The substitution of hydrogen (protium) with its heavier isotope, deuterium (B1214612), introduces subtle yet significant changes in the molecular properties of a compound. These changes, collectively known as deuterium isotope effects, can be rigorously studied using theoretical and quantum chemistry methods.

The primary origin of the kinetic isotope effect (KIE) is the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond has a lower zero-point energy and is stronger, thus requiring more energy to be broken. This difference is fundamental to the enhanced metabolic stability often observed in deuterated drugs. Theoretical calculations, particularly those employing Density Functional Theory (DFT), can accurately model these vibrational frequencies. mdpi.com

Secondary isotope effects are also a key area of theoretical investigation. These effects occur when the isotopic substitution is at a position remote from the bond being broken during a reaction. They are typically smaller but can provide valuable information about the reaction mechanism and transition state geometry. Computational models are adept at predicting both primary and secondary isotope effects, offering a detailed picture of how deuteration impacts reactivity. nih.gov

Table 1: Comparison of Theoretical Properties of C-H vs. C-D Bonds
PropertyC-H BondC-D BondComputational MethodReference
Zero-Point Energy (kJ/mol)HigherLowerDFT (e.g., B3LYP) mdpi.com
Vibrational Frequency (cm⁻¹)~2900-3300~2100-2400Ab initio calculations oup.com
Average Bond Length (Å)Slightly longerSlightly shorterMulti-component MO theory mdpi.com
Bond Dissociation Energy (kJ/mol)LowerHigherQuantum Mechanics researchgate.net
PolarizabilityHigherLowerQuantum Chemistry Calculations cchmc.org

Molecular Dynamics Simulations Involving Deuterated Scaffolds

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time. For deuterated compounds like 1-(4-Ethoxycarbonylphenyl)piperazine-d8 (B565591), MD simulations can reveal how isotopic substitution influences conformational dynamics, solvent interactions, and binding to biological targets such as enzymes or receptors. nih.gov

A key application of MD simulations is to study the interaction of a deuterated ligand with its protein target. For instance, simulations of the non-deuterated parent compound binding to a cytochrome P450 enzyme can identify the specific hydrogen atoms most susceptible to abstraction—the metabolic "hot spots." nih.govnih.gov By running comparative simulations with the deuterated analog, researchers can analyze changes in binding pose, residence time in the active site, and the orientation of the C-D bonds relative to the enzyme's catalytic center. These simulations can provide a dynamic rationale for the observed metabolic stability.

Furthermore, MD simulations can be integrated with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.gov This hybrid approach uses experimental data on the rate of deuterium exchange to validate and refine computational models of protein-ligand complexes, providing a more accurate picture of the binding interface and the conformational changes induced by the ligand. nih.gov

Table 2: Applications of Molecular Dynamics Simulations for Deuterated Piperazine (B1678402) Derivatives
Simulation ApplicationObjectiveKey Parameters InvestigatedPotential InsightsReference
Ligand Conformational AnalysisTo assess the impact of deuteration on the flexibility and preferred shapes of the molecule.Dihedral angles, root-mean-square deviation (RMSD), radius of gyration.Understanding changes in molecular shape and flexibility. nih.gov
Protein-Ligand Docking & BindingTo predict the binding mode and affinity of the deuterated compound to its target enzyme (e.g., CYP450).Binding energy, hydrogen bond analysis, residence time, orientation of C-D bonds.Explaining altered binding affinity and the structural basis for metabolic stability. nih.gov
Solvation DynamicsTo study how the deuterated molecule interacts with surrounding water molecules.Radial distribution functions, solvation free energy.Insights into solubility and bioavailability. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)To model the enzymatic reaction (C-H/C-D bond cleavage) with high accuracy.Activation energy barriers, reaction pathways.Quantitative prediction of the kinetic isotope effect. oup.com

In Silico Prediction of Metabolic Fate and Stability of Deuterated Compounds

Predicting the metabolic fate of drug candidates is a critical step in the development process, and in silico tools have become essential for early-stage screening. nih.gov For deuterated compounds, these predictive models are particularly valuable for estimating the magnitude of the kinetic isotope effect and identifying potential shifts in metabolic pathways.

The primary mechanism by which deuteration enhances metabolic stability is by slowing the rate of cytochrome P450 (CYP450) mediated oxidation. researchgate.netscienceopen.com Various computational tools are available to predict which sites on a molecule are most likely to be metabolized by different CYP isoforms. These tools often use machine learning algorithms or rule-based systems trained on large datasets of known drug metabolism reactions. nih.govnih.gov By inputting the structure of this compound, these models can predict whether the deuteration on the piperazine ring successfully protects a primary metabolic hot spot.

These predictive models help researchers to strategically place deuterium atoms where they will be most effective at blocking metabolism without introducing other liabilities. This rational approach to deuteration, guided by in silico predictions, can significantly accelerate the development of drugs with improved pharmacokinetic profiles. hyphadiscovery.com

Table 3: Common In Silico Tools for Metabolism Prediction
Tool/PlatformPrediction MethodPrimary ApplicationReference
ADMETlab/ADMETsarMachine Learning/QSARPredicts sites of metabolism by various CYP isoforms. nih.gov
MetaSiteKnowledge-Based/Grid-BasedPredicts regioselectivity of metabolism for CYP450s. nih.gov
StarDrop™Quantum Mechanics/Machine LearningPredicts P450 regioselectivity and lability. nih.gov
SyGMaRule-Based AlgorithmPredicts metabolic transformations (Phase I and II). nih.gov
Graph Neural Networks (GNNs)Deep LearningPredicts UGT-mediated metabolism and sites of metabolism. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel Deuterated Piperazine (B1678402) Derivatives for Specific Research Applications

The piperazine scaffold is a cornerstone in medicinal chemistry, found in numerous therapeutic agents. nih.govnih.gov The future lies in creating novel, purpose-built deuterated piperazine derivatives to answer specific biological questions. This involves synthesizing derivatives where the piperazine core is modified with various functional groups to target new proteins or pathways, and then incorporating deuterium (B1214612) labels at strategic positions.

Research is active in synthesizing novel piperazine compounds for bioorthogonal labeling, allowing them to be attached to biomolecules like peptides. beilstein-journals.org Other efforts focus on creating derivatives with potential as anticancer or antipsychotic agents. nih.govmdpi.com By creating deuterated versions of these new molecules, researchers can develop highly specific internal standards for pharmacokinetic and metabolic studies of these next-generation drug candidates. acs.org The strategic placement of deuterium can also enhance metabolic stability, a principle known as the kinetic isotope effect, potentially improving the therapeutic profile of the parent compound. researchgate.netresearchgate.net This approach moves beyond using deuterated compounds merely as analytical standards and towards designing them as integral parts of the drug discovery and development process itself. researchgate.net

Table 1: Examples of Functional Modifications to the Piperazine Core for Novel Derivatives

Modification Type Example Functional Group Potential Research Application
Bioorthogonal Labeling Alkyne or Azide Groups Site-selective labeling of biomolecules for imaging or tracking. beilstein-journals.org
Therapeutic Action N-substituted Pharmacophores Development of new anticancer or antipsychotic drug candidates. nih.govmdpi.com
Improved Solubility Diformyl Groups Enhancing physicochemical properties for better biological activity. nih.gov

| Targeted Delivery | Conjugation to Biomolecules | Linking to moieties like vindoline (B23647) to create targeted drug conjugates. mdpi.com |

Integration of 1-(4-Ethoxycarbonylphenyl)piperazine-d8 (B565591) in Multi-omic and Systems Biology Research

Multi-omic and systems biology approaches aim to create a holistic understanding of biological systems by integrating data from genomics, proteomics, and metabolomics. The accuracy of the quantitative data underpinning these fields is paramount. Deuterated internal standards, such as this compound, are critical for ensuring the reliability of proteomics and metabolomics data generated by mass spectrometry. clearsynth.com

In systems biology, mathematical models are built to simulate biological processes. These models require precise quantitative inputs on the concentrations of proteins and metabolites. By including a deuterated internal standard in the analytical workflow, researchers can correct for variations in sample preparation and matrix effects, which would otherwise introduce significant errors into the dataset. clearsynth.comtexilajournal.com For example, when quantifying a drug's effect on a cell's metabolic network, the deuterated standard ensures that observed changes are due to the biological response and not analytical variability. This level of precision is essential for building predictive models of drug action and disease progression.

Advancements in Automation and High-Throughput Screening with Deuterated Internal Standards

High-throughput screening (HTS) is a key technology in drug discovery, involving the rapid analysis of thousands of samples. The automation inherent in HTS workflows can introduce variability, while the diverse nature of biological samples leads to significant matrix effects that can suppress or enhance the analytical signal. nih.govresearchgate.net Stable isotope-labeled internal standards are exceptionally well-suited to mitigate these challenges.

Because a deuterated standard like this compound has nearly identical physicochemical properties to its non-deuterated counterpart, it can be added at the very beginning of the sample preparation process. It co-elutes chromatographically and experiences the same matrix effects, allowing for reliable correction throughout the automated workflow. texilajournal.comscispace.com Research comparing deuterated internal standards to other types of standards (structural analogs) has demonstrated a marked improvement in assay precision. The use of a deuterium-labeled sirolimus internal standard (SIR-d3), for example, resulted in a significantly lower coefficient of variation (CV) compared to a structural analog, highlighting the superior performance of deuterated standards in high-throughput settings. nih.govresearchgate.net

Table 2: Comparison of Assay Imprecision With and Without a Deuterated Internal Standard Data derived from a study on the analysis of sirolimus. nih.govresearchgate.net

Internal Standard (IS) Type Analyte Inter-patient Assay Imprecision (CV %)
Deuterated IS (SIR-d3) Sirolimus 2.7% - 5.7%

| Structural Analog IS (DMR) | Sirolimus | 7.6% - 9.7% |

Exploration of Deuterium Labeling for Understanding Ligand-Target Interactions at a Molecular Level

Beyond its role in quantification, deuterium labeling is a powerful tool for probing the structural dynamics of biological molecules. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is an emerging technique that provides insights into protein conformation and ligand binding. nih.gov

In an HDX-MS experiment, a protein is exposed to a buffer made with deuterium oxide (D₂O). The hydrogen atoms on the protein's backbone will begin to exchange with deuterium atoms from the solvent. nih.gov The rate of this exchange depends on the hydrogen's solvent accessibility. nih.gov When a ligand binds to a protein, it often shields the amino acids at the binding site from the solvent. This protection results in a significantly slower rate of deuterium uptake in that specific region of the protein. By digesting the protein and analyzing the peptide fragments with a mass spectrometer, researchers can identify the regions with reduced deuterium incorporation, effectively mapping the ligand's binding site. nih.govacs.org This approach can reveal detailed information about how a ligand engages its target, providing crucial data for structure-based drug design and optimizing compound affinity. nih.gov

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-Ethoxycarbonylphenyl)piperazine-d8 with high isotopic purity?

Methodological Answer:
The synthesis of deuterated compounds like this compound requires precise control over isotopic labeling. Key steps include:

  • Deuterium Source Selection : Use deuterated reagents (e.g., D₂O, CD₃OD) during the introduction of deuterium atoms at specific positions. For piperazine derivatives, deuteration is often achieved via hydrogen-deuterium exchange under acidic or basic conditions .
  • Reaction Optimization : Employ anhydrous solvents (e.g., deuterated DMF or THF) to minimize isotopic dilution. Monitor reaction progress using LC-MS to ensure >98% isotopic purity .
  • Purification : Use column chromatography with deuterated solvents (e.g., CDCl₃) and validate purity via ¹H/²H-NMR to confirm absence of protonated impurities .

Advanced: How does deuteration at the piperazine ring influence metabolic stability and CYP enzyme interactions?

Methodological Answer:
Deuteration slows metabolic degradation by introducing a kinetic isotope effect (KIE), which reduces the rate of C-H bond cleavage. To assess this:

  • In Vitro Metabolism Assays : Incubate this compound with human liver microsomes (HLMs) and compare half-life (t₁/₂) to the non-deuterated analog. Use LC-MS/MS to quantify metabolite formation (e.g., ethoxycarbonyl hydrolysis products) .
  • CYP Inhibition Screening : Evaluate inhibition of CYP isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. Deuteration may reduce interactions due to altered binding kinetics, as seen in similar piperazine derivatives .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • XRPD (X-ray Powder Diffraction) : Confirm crystalline structure and polymorphism. Compare diffraction patterns to non-deuterated analogs to detect isotopic lattice effects .
  • Thermal Analysis (TGA/DSC) : Assess decomposition temperatures and phase transitions. Deuterated compounds often show slight shifts (~2–5°C) in melting points due to isotopic mass differences .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₃H₁₀D₈N₂O₂) and isotopic distribution .

Advanced: How can researchers ensure positional fidelity of deuterium atoms during synthesis and storage?

Methodological Answer:

  • ²H-NMR Spectroscopy : Directly map deuterium locations by comparing coupling constants and chemical shifts to computational predictions (e.g., DFT calculations) .
  • Stability Studies : Store the compound under inert atmosphere (argon) at –20°C to prevent isotopic exchange. Monitor deuterium retention over 6–12 months using LC-MS with isotopic resolution .

Advanced: What role does the ethoxycarbonyl group play in modulating the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility Profiling : Measure logP (octanol-water partition coefficient) via shake-flask method. The ethoxycarbonyl group increases hydrophilicity compared to alkyl-substituted piperazines, improving aqueous solubility (e.g., ~15 mg/mL in PBS) .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The ethoxycarbonyl moiety may reduce passive diffusion but enhance transporter-mediated uptake .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?

Methodological Answer:

  • Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂) receptors using radioligand displacement. The ethoxycarbonyl group’s electron-withdrawing properties may enhance affinity for specific GPCRs .
  • Molecular Dynamics Simulations : Model deuterium’s impact on ligand-receptor binding kinetics. Deuterated analogs may exhibit prolonged receptor occupancy due to slower dissociation rates .

Basic: What are the best practices for long-term storage of deuterated piperazine derivatives?

Methodological Answer:

  • Storage Conditions : Use amber vials under argon at –20°C to prevent photodegradation and oxidation. Avoid repeated freeze-thaw cycles .
  • Stability Monitoring : Perform quarterly HPLC-UV analysis to detect degradation products (e.g., free piperazine or ethoxycarbonyl cleavage byproducts) .

Advanced: How does isotopic labeling affect the compound’s behavior in pharmacokinetic (PK) studies?

Methodological Answer:

  • Tracer Studies : Co-administer deuterated and non-deuterated forms in rodent models. Use LC-MS/MS to compare AUC (area under the curve) and clearance rates. Deuteration typically increases t₁/₂ by 20–30% due to reduced hepatic metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.